Canusesnol A

Overview

Description

Asymmetric Divergent Synthesis of Diterpenoids

The study presented in the first paper outlines a unified strategy for the asymmetric divergent synthesis of a range of C8-ethano-bridged diterpenoids, including candol A (A1). The synthesis process is based on late-stage transformations of common synthons with ent-kaurane and ent-trachylobane cores. The authors have developed a regioselective and diastereoselective iron-mediated hydrogen atom transfer (HAT) cyclization strategy to construct the complex polycyclic structures. This method has enabled the first-time enantioselective total syntheses of several diterpenoids, including candol A, in 8 to 11 steps starting from chiral precursors .

Total Synthesis of Cardiotonic Steroids

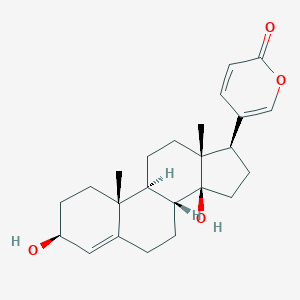

The second paper discusses the total synthesis of (+)-cannogenol, a cardiotonic steroid. The synthesis involves Mizoroki-Heck and intramolecular Diels-Alder reactions, starting from an enantiomerically pure CD-ring segment. The authors highlight the synthesis of a versatile intermediate on a multidecagram scale and demonstrate the applicability of their synthetic approach through site-selective transformations .

Multicomponent Synthesis of Cannabinol

In the third paper, a multicomponent domino reaction is reported for the synthesis of 6H-dibenzo[b,d]pyran-6-ones, which is then applied to the total synthesis of cannabinol. The process integrates several reactions, including Knoevenagel condensation, transesterification, enamine formation, and an inverse electron demand Diels-Alder (IEDDA) reaction. The diene and dienophile required for the IEDDA step are generated in situ, leading to better yields compared to a stepwise process. This methodology provides a concise route to cannabinol .

Synthesis Analysis

The synthesis of complex molecules like Canusesnol A, which is not directly mentioned but can be inferred to be similar to candol A, involves intricate strategies that allow for the construction of polycyclic structures. The papers describe various synthetic approaches, including the use of HAT cyclization, Mizoroki-Heck, and Diels-Alder reactions, which are crucial for forming the carbon skeletons of these molecules. The synthesis of candol A, as described in the first paper, is particularly relevant as it provides a blueprint for the synthesis of similar diterpenoids .

Molecular Structure Analysis

The molecular structures of the compounds synthesized in these studies are characterized by complex polycyclic frameworks. The ent-kaurane and ent-trachylobane cores mentioned in the first paper are indicative of the intricate three-dimensional architecture that these molecules possess. The synthesis of cannabinol and cannogenol also involves the formation of multiple rings and stereocenters, which are essential for their biological activity .

Chemical Reactions Analysis

The chemical reactions employed in these syntheses are chosen for their ability to selectively form bonds and generate the desired stereochemistry. The HAT cyclization is notable for its regioselectivity and diastereoselectivity, while the Mizoroki-Heck reaction is used for its efficiency in carbon-carbon bond formation. The Diels-Alder reaction, a cornerstone in synthetic organic chemistry, is utilized for constructing ring systems, as seen in the synthesis of cannabinol and cannogenol .

Physical and Chemical Properties Analysis

While the papers do not provide extensive details on the physical and chemical properties of the synthesized compounds, it can be inferred that these properties are closely related to their molecular structures. The stereochemistry and polycyclic nature of these molecules will influence their solubility, melting points, and reactivity. The biological activity of compounds like cannogenol, which is a cardiotonic steroid, also suggests specific interactions with biological targets, which are dictated by their chemical properties .

Scientific Research Applications

Sesquiterpenes from Pterocarpus Santalinus

A study by Li et al. (2018) discovered three new sesquiterpenes, including Canusesnol A, from Pterocarpus santalinus. They evaluated their cytotoxic activities against various cancer cell lines. This compound exhibited moderate cytotoxic activity toward MDA-MB-231 breast cancer cell lines, suggesting its potential application in cancer research and therapy (Li et al., 2018).

Sesquiterpenoids from Chrysanthemum indicum

Liu et al. (2012) isolated several sesquiterpenoids, including Canusesnol E, from Chrysanthemum indicum. While this study did not explore the specific applications of this compound, it contributes to the broader understanding of sesquiterpenoids, which can inform future research on this compound's potential applications (Liu et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

Canusesnol A, also known as Cannabigerol (CBG), is a major phytocannabinoid present in Cannabis sativa L . It interacts with various targets in the body, including cannabinoid (CB1/CB2) receptors, the α2-adrenergic receptor, the serotonin 5-HT1A receptor, and the peroxisome proliferator-activated receptors (PPAR) . These targets play crucial roles in various physiological processes, including inflammation, cancer progression, oxidative stress, microbial infections, neuroprotection, and appetite regulation .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to various biochemical changes. For instance, its interaction with cannabinoid receptors can modulate the endocannabinoid system, influencing various physiological processes .

Biochemical Pathways

This compound affects various biochemical pathways due to its wide range of biological activities. It is generated during the non-enzymatic decarboxylation of cannabigerolic acid (CBGA), a key compound in the biosynthesis of phytocannabinoids . By interacting with G-protein-coupled receptors, this compound can influence anti-inflammatory, antibacterial, antifungal activities, regulation of the redox balance, and neuromodulatory effects .

Pharmacokinetics

It is suggested that due to the relatively rapid metabolism of this compound, determination of the concentration of the phytocannabinoid in blood or oral fluid can be used to determine cannabis use .

Result of Action

The result of this compound’s action at the molecular and cellular level includes a wide range of biological activities. It exhibits anti-inflammatory, anticancer, antioxidant, antimicrobial, neuroprotective, and appetite-enhancing properties . These effects are likely due to its interaction with various targets and modulation of multiple biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its extraction from the plant source involves various factors such as solvent type, temperature, and pH, which can affect its yield and purity . Furthermore, its stability and efficacy can be affected by storage conditions . Therefore, appropriate handling and storage conditions are crucial for maintaining its efficacy and stability .

properties

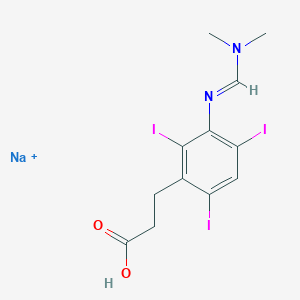

IUPAC Name |

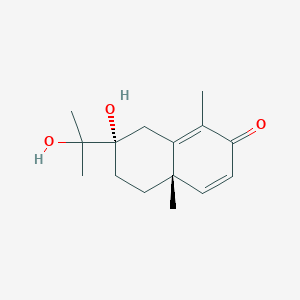

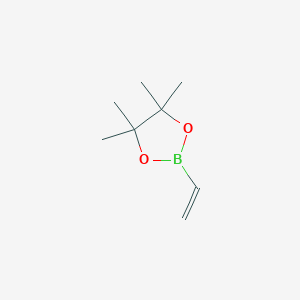

(4aS,7S)-7-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-6,8-dihydro-5H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-10-11-9-15(18,13(2,3)17)8-7-14(11,4)6-5-12(10)16/h5-6,17-18H,7-9H2,1-4H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXZXLMTNCLDCE-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(CCC2(C=CC1=O)C)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@@](CC[C@]2(C=CC1=O)C)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene](/img/structure/B127665.png)